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molecular formula C11H12N2O2 B2999348 3-propyl-1H-quinazoline-2,4-dione CAS No. 20297-19-2

3-propyl-1H-quinazoline-2,4-dione

Cat. No. B2999348
M. Wt: 204.229
InChI Key: CUFPYJFLBNZMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05710319

Procedure details

A solution of propyl isocyanate (34.0 g, 0.40 mol) in xylene (100 ml) is metered, at room temperature, into a solution of ethyl anthranilate (66.1 g, 0.40 mol) in xylene (200 ml). After the addition has ended, the batch is stirred at 110° C. for 2 hours. 7.20 ml of a 30% solution of methanolic sodium methylate (0.040 ml) are metered in and the mixture is stirred at 90° C. for a further 2 hours, during which process methanol and ethanol are distilled off. 3.6 ml of 85% formic acid (0.080 mol) are subsequently added and the mixture is stirred at 90° C. for a further hour. After cooling, the product is filtered off with suction, washed with 3×25 ml of xylene, 3×25 ml of ethanol and 3×25 ml of water, and dried. 67.3 g of 3-(propyl)-2,4(1H,3H)-quinazolinedione (yield: 82.4% of theory) of melting point 190° to 191° C. (lit. 187° to 188° C.) are obtained.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
66.1 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium methylate
Quantity
0.04 mL
Type
reactant
Reaction Step Four
Quantity
3.6 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]=[C:5]=[O:6])[CH2:2][CH3:3].[C:7](OCC)(=[O:15])[C:8]1[C:9](=[CH:11][CH:12]=[CH:13][CH:14]=1)[NH2:10].C[O-].[Na+].C(O)=O>C1(C)C(C)=CC=CC=1.C(O)C.CO>[CH2:1]([N:4]1[C:7](=[O:15])[C:8]2[C:9](=[CH:11][CH:12]=[CH:13][CH:14]=2)[NH:10][C:5]1=[O:6])[CH2:2][CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
C(CC)N=C=O
Step Two
Name
Quantity
66.1 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
sodium methylate
Quantity
0.04 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Five
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(=O)O
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the batch is stirred at 110° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
is stirred at 90° C. for a further 2 hours, during which
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
are distilled off
STIRRING
Type
STIRRING
Details
the mixture is stirred at 90° C. for a further hour
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the product is filtered off with suction
WASH
Type
WASH
Details
washed with 3×25 ml of xylene, 3×25 ml of ethanol and 3×25 ml of water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CC)N1C(NC2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 67.3 g
YIELD: PERCENTYIELD 82.4%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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